molecular formula C16H22N2O6S B2441562 Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate CAS No. 1206154-29-1

Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B2441562
CAS No.: 1206154-29-1
M. Wt: 370.42
InChI Key: NQWHIBNXBDQROC-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a nitrobenzenesulfonyl group, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with ethyl chloroformate to introduce the ethyl ester group. This is followed by nitration and sulfonylation reactions to introduce the nitrobenzenesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives and nitrobenzenesulfonyl compounds. Similar compounds include:

    Piperidine-4-carboxylate derivatives: These compounds share the piperidine ring structure and may have different substituents, leading to variations in their chemical and biological properties.

    Nitrobenzenesulfonyl derivatives: Compounds with the nitrobenzenesulfonyl group can exhibit similar reactivity and applications but may differ in their overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3,4-dimethyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-4-24-16(19)13-5-7-17(8-6-13)25(22,23)14-9-11(2)12(3)15(10-14)18(20)21/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWHIBNXBDQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C(=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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